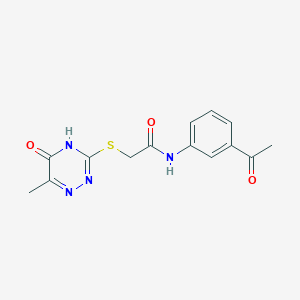
N-(3-acetylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the condensation and alkylation processes. Compounds with similar structures are synthesized through reactions involving chloroacetyl chloride, carbonyldiimidazole, and various aldehydes, yielding novel compounds confirmed by spectral data such as MS, IR, CHN, and NMR (Wang et al., 2010). These processes highlight the chemical versatility and the ability to generate diverse molecules by altering the synthesis route.
Molecular Structure Analysis
The molecular structure of similar triazine derivatives has been extensively studied, with confirmation techniques including single-crystal X-ray diffraction and density functional theory (DFT) calculations. These methods provide detailed insights into the compound's geometry, bond lengths, angles, and overall conformation, ensuring the accuracy of the molecular structure (Geng et al., 2023).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, such as aminolysis and alkylation, leading to the formation of novel compounds. These reactions are pivotal in exploring the compound's reactivity and the potential to introduce functional groups, significantly impacting its chemical properties and potential applications (Berest et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior under different conditions. These characteristics are determined using techniques like DFT and X-ray diffraction, providing a comprehensive understanding of how the compound interacts with its environment (Geng et al., 2023).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key to determining the compound's utility in chemical synthesis and potential applications. Studies on similar compounds demonstrate a range of reactivities and functionalities that can be exploited for various purposes (Berest et al., 2011).
科学的研究の応用
Advanced Material Applications
One study explored the synthesis of thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator for the preparation of poly(methyl methacrylate) (PMMA) hybrid networks in air atmosphere, highlighting the compound's potential in material science, particularly in improving thermal stability and forming robust polymer/filler networks (Batibay et al., 2020).
Biological and Medicinal Chemistry Applications
Several studies have synthesized and evaluated compounds with structural similarities for their anticancer and antibacterial activities. For example, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized, and their in vitro anticancer and antibacterial activities were investigated, revealing selective influence on certain cancer cell lines, such as non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Another study synthesized substituted 2-[(2-oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, demonstrating significant anticancer activity against various cancer cell lines including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012).
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-8-13(21)16-14(18-17-8)22-7-12(20)15-11-5-3-4-10(6-11)9(2)19/h3-6H,7H2,1-2H3,(H,15,20)(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBHXARABQXICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2483173.png)
![5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol](/img/structure/B2483178.png)

![1-(Cyclohexyl(methyl)amino)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2483181.png)
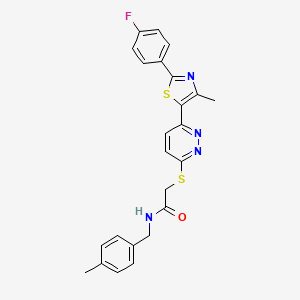
![(4-methoxy-3-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2483186.png)
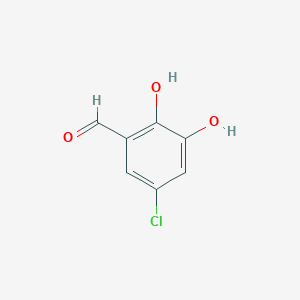
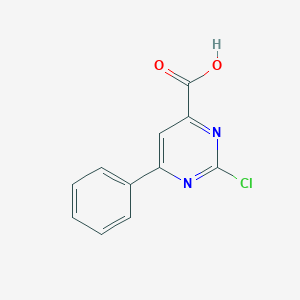
![4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2483190.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2483191.png)
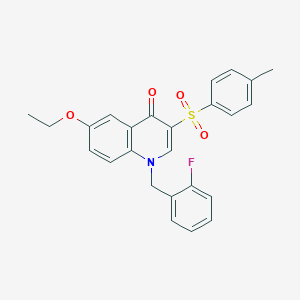
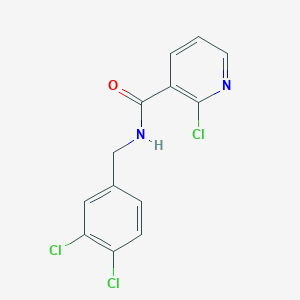
![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline](/img/structure/B2483194.png)
